N-ethyl-4-nitrobenzenesulfonamide N-ethyl-4-nitrobenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 28860-08-4
VCID: VC21326134
InChI: InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3
SMILES: CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C8H10N2O4S
Molecular Weight: 230.24 g/mol

N-ethyl-4-nitrobenzenesulfonamide

CAS No.: 28860-08-4

Cat. No.: VC21326134

Molecular Formula: C8H10N2O4S

Molecular Weight: 230.24 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-4-nitrobenzenesulfonamide - 28860-08-4

Specification

CAS No. 28860-08-4
Molecular Formula C8H10N2O4S
Molecular Weight 230.24 g/mol
IUPAC Name N-ethyl-4-nitrobenzenesulfonamide
Standard InChI InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3
Standard InChI Key GTUAWMBSCRFHKR-UHFFFAOYSA-N
SMILES CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CCNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Structural and Physical Properties

Molecular Structure

The molecular structure of N-ethyl-4-nitrobenzenesulfonamide consists of a benzene ring substituted with two groups: a nitro group at the para position (relative to the sulfonamide group) and an ethyl-substituted sulfonamide group. The structural formula can be represented as:

CCNS(=O)(=O)C6H4[NO2]\text{CCNS(=O)(=O)C}_6\text{H}_4\text{[NO}_2\text{]}

The nitro group (NO2-NO_2) is an electron-withdrawing substituent that significantly influences the electronic distribution within the benzene ring. The sulfonamide group (SO2NH-SO_2NH-) acts as both an electron donor and acceptor, depending on the reaction conditions.

Chemical Identifiers

Key chemical identifiers for N-ethyl-4-nitrobenzenesulfonamide include:

  • InChI: InChI=1S/C8H10N2O4S/c1-2-9-15(13,14)8-5-3-7(4-6-8)10(11)12/h3-6,9H,2H2,1H3 .

  • InChIKey: GTUAWMBSCRFHKR-UHFFFAOYSA-N .

  • SMILES: CCNS(=O)(=O)C1=CC=C(C=C1)N+[O−] .

Physical Properties

The physical properties of N-ethyl-4-nitrobenzenesulfonamide are summarized below:

PropertyValueRemarks
Molecular FormulaC8H10N2O4SC_8H_{10}N_2O_4SDerived from structural analysis
Molecular Weight230.24 g/molComputed using atomic weights
Melting PointTypically >150°CDependent on purity
SolubilitySoluble in organic solvents like DMSO or ethanol; limited solubility in waterSolubility depends on solvent polarity
AppearanceYellow crystalline solidCharacteristic of nitro compounds

These properties make it suitable for various applications in organic synthesis and analytical chemistry.

Synthesis of N-Ethyl-4-Nitrobenzenesulfonamide

General Synthetic Route

The synthesis of N-ethyl-4-nitrobenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with ethylamine under controlled conditions. The reaction proceeds via nucleophilic substitution at the sulfonyl chloride group:

C6H4(NO2)SO2Cl+C2H5NH2C6H4(NO2)SO2NH(C2H5)+HCl\text{C}_6\text{H}_4(\text{NO}_2)\text{SO}_2Cl + \text{C}_2\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_4(\text{NO}_2)\text{SO}_2NH(\text{C}_2\text{H}_5) + \text{HCl}

Key reaction parameters include:

  • Use of a base (e.g., triethylamine or pyridine) to neutralize hydrochloric acid formed during the reaction.

  • Anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

  • Reaction temperatures typically maintained between 0°C and room temperature.

Alternative Methods

Alternative synthetic routes may involve:

  • Direct sulfonation of ethylamine using 4-nitrobenzenesulfonic acid derivatives.

  • Chemoselective N-benzenesulfonylation using reagents like pyridazinones .

These methods aim to improve yield, selectivity, or scalability for industrial production.

Reactivity and Chemical Behavior

Functional Group Reactivity

The reactivity of N-ethyl-4-nitrobenzenesulfonamide is dominated by its functional groups:

  • Nitro Group (NO2-NO_2): Undergoes reduction reactions (e.g., to amines) using agents like hydrogen gas with palladium catalysts.

  • Sulfonamide Group (SO2NH-SO_2NH-): Participates in nucleophilic substitution reactions or serves as a protecting group in synthetic pathways.

Stability

The compound exhibits high thermal stability due to resonance stabilization within the sulfonamide group but may decompose under strongly acidic or basic conditions.

Applications

Organic Synthesis

N-ethyl-4-nitrobenzenesulfonamide serves as a versatile intermediate in organic synthesis due to its functional groups' reactivity.

Medicinal Chemistry

Sulfonamides are known inhibitors of enzymes such as carbonic anhydrase; thus, derivatives like N-ethyl-4-nitrobenzenesulfonamide are explored for therapeutic applications against glaucoma or cancer .

Material Science

The compound's unique electronic properties make it suitable for developing advanced materials with specific thermal or electronic characteristics.

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